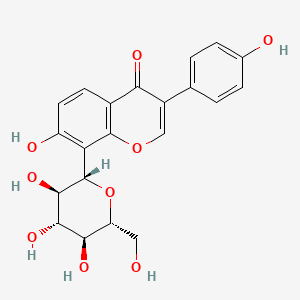

Puerarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

This compound has been extensively studied for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects . Puerarin has a long history of use in traditional Chinese medicine for treating various ailments such as cold, hypertension, and diarrhea .

準備方法

Synthetic Routes and Reaction Conditions: Puerarin can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the glycosylation of daidzein, an isoflavone aglycone, using glycosyltransferases . The reaction conditions typically involve the use of specific enzymes and controlled pH and temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Pueraria lobata. Various extraction methods are employed, including solvent extraction, ultrasound-assisted extraction, enzyme-assisted extraction, and microwave-assisted extraction . These methods aim to maximize the yield and purity of this compound while minimizing the use of harmful solvents.

化学反応の分析

Types of Reactions: Puerarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .

科学的研究の応用

Cardiovascular Applications

Puerarin has demonstrated promising effects in treating cardiovascular diseases (CVDs). Research indicates that it exerts cardioprotective effects through various mechanisms:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting the adhesion of monocytes to endothelial cells and decreasing pro-inflammatory cytokines such as IL-8 and MCP-1. This is mediated through the activation of the ERK5/KLF2 signaling pathway, which enhances endothelial function and nitric oxide production .

- Cholesterol Regulation : In animal models, this compound administration led to a significant reduction in total cholesterol and low-density lipoprotein levels while increasing high-density lipoprotein levels. This lipid-modulating effect contributes to its role in preventing atherosclerosis .

- Vascular Protection : this compound promotes re-endothelialization and inhibits vascular smooth muscle cell migration, which are critical processes in maintaining vascular health .

Neuroprotective Effects

This compound exhibits neuroprotective properties that are particularly relevant for neurodegenerative diseases:

- Alzheimer's Disease : In studies involving transgenic mouse models of Alzheimer's disease, this compound improved cognitive function and reduced oxidative stress in the brain. It activated the Nrf2 pathway, which is crucial for cellular defense against oxidative damage . This suggests potential applications in managing cognitive decline associated with aging and neurodegeneration.

- Stroke Recovery : this compound has been investigated for its role in ischemic stroke recovery. It enhances neuronal survival and functional recovery by modulating inflammatory responses and promoting angiogenesis in affected brain regions .

Diabetes Management

This compound plays a significant role in managing diabetes and its complications:

- Insulin Sensitivity : Research indicates that this compound can improve insulin sensitivity and glucose metabolism. It has been shown to attenuate insulin resistance in diabetic models, making it a candidate for adjunctive therapy in diabetes management .

- Diabetic Retinopathy : this compound has also demonstrated protective effects against diabetic retinopathy by inhibiting apoptosis in retinal cells and reducing oxidative stress markers, thus preserving visual function .

Anticancer Properties

The anticancer potential of this compound has been explored across various cancer types:

- Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. It affects multiple signaling pathways involved in tumor growth and metastasis .

- Synergistic Effects with Other Therapies : this compound has shown enhanced efficacy when combined with other natural compounds or conventional chemotherapeutics, suggesting a potential for use as an adjunct treatment in cancer therapy .

Summary Table of Applications

作用機序

Puerarin exerts its effects through various molecular targets and pathways. It interacts with multiple signaling pathways, including the mitogen-activated protein kinase (MAPK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase (PI3K)/Akt pathways . These interactions result in the modulation of inflammatory responses, oxidative stress, and apoptosis . This compound also affects the expression of various cytokines and enzymes, contributing to its broad pharmacological effects .

類似化合物との比較

Puerarin is unique among isoflavonoids due to its specific glycosylation pattern, which enhances its bioavailability and pharmacological activity . Similar compounds include daidzein, genistein, and formononetin . Compared to these compounds, this compound exhibits superior antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic applications .

特性

CAS番号 |

3681-99-0 |

|---|---|

分子式 |

C21H20O9 |

分子量 |

416.4 g/mol |

IUPAC名 |

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14?,17-,18?,19+,21+/m1/s1 |

InChIキー |

HKEAFJYKMMKDOR-DTYSYODJSA-N |

SMILES |

O=C1C(C2=CC=C(O)C=C2)=COC3=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=CC=C13 |

異性体SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@H](C([C@@H](C(O4)CO)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

3681-99-0 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NPI-031G; NPI031G; NPI 031G; Puerarin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。